molecular formula C21H20N2O3S B11648743 N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11648743
M. Wt: 380.5 g/mol
InChI Key: KGHXCGAXDVIMEK-UHFFFAOYSA-N
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Description

N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The reaction begins with the acylation of 3-(PROPAN-2-YLOXY)BENZOIC ACID using an appropriate acylating agent to form the benzamido intermediate.

    Coupling with Thiophene-2-Carboxylic Acid: The benzamido intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or borane can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[4-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}FURAN-2-CARBOXAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

    N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-{4-[3-(PROPAN-2-YLOXY)BENZAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring robust and stable compounds, such as in materials science and pharmaceuticals.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O3S/c1-14(2)26-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-27-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

KGHXCGAXDVIMEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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